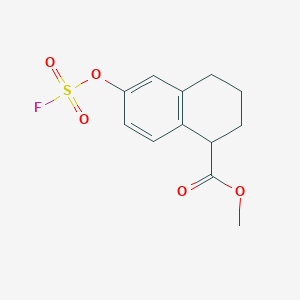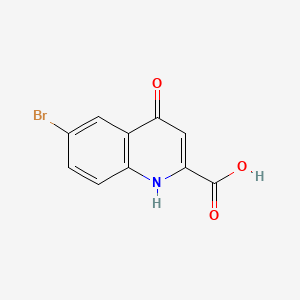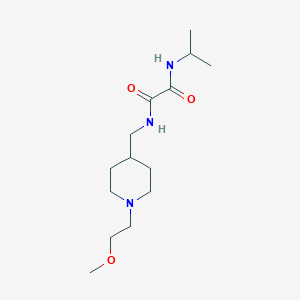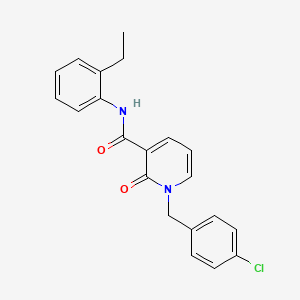
Methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate, also known as FSN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FSN is a fluorinated naphthalene derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
The mechanism of action of Methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins involved in various biological processes. Methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate has been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are involved in inflammation and pain. Methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate has also been shown to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects
Methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anticancer properties. Methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a cancer therapeutic.
实验室实验的优点和局限性
Methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, Methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate has some limitations, including its high cost and limited availability. Additionally, Methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate may have some toxic effects at high doses, which may limit its use in certain experiments.
未来方向
There are several future directions for research on Methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate, including the investigation of its potential as a therapeutic agent for various diseases, the synthesis of novel derivatives with improved properties, and the development of new methods for its synthesis. Additionally, the mechanism of action of Methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate and its effects on various biological processes should be further investigated to fully understand its potential applications in medicine and other fields.
Conclusion
In conclusion, Methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. Methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, Methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate has some limitations, including its high cost and limited availability. There are several future directions for research on Methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate, including the investigation of its potential as a therapeutic agent for various diseases and the synthesis of novel derivatives with improved properties.
合成方法
Methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate can be synthesized using various methods, including the reaction of 6-fluoronaphthalene with sulfonyl chloride, followed by the addition of methyl 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxoacetate. The resulting compound is then treated with trifluoroacetic acid to yield Methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate. This synthesis method has been optimized to increase the yield of Methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate and reduce the amount of impurities in the final product.
科学研究应用
Methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, Methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. Methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate has also been used as a building block in the synthesis of various organic compounds, including fluorinated derivatives of naphthalene and other aromatic compounds. Additionally, Methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate has been used in the preparation of materials with specific properties, such as liquid crystals and polymers.
属性
IUPAC Name |
methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO5S/c1-17-12(14)11-4-2-3-8-7-9(5-6-10(8)11)18-19(13,15)16/h5-7,11H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHOYONNAACNHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC2=C1C=CC(=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-methoxyphenyl)methyl]-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2957781.png)
![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2957783.png)
![2-((6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2957784.png)


![3-(4-fluorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2957788.png)


![cis-2,6-dimethyl-4-({4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenyl}methyl)morpholine](/img/structure/B2957794.png)
![ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
![3-(4-Methoxyphenyl)-6-(trifluoromethyl)isoxazolo[4,5-b]pyridine](/img/structure/B2957797.png)

![4-cyano-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2957799.png)
